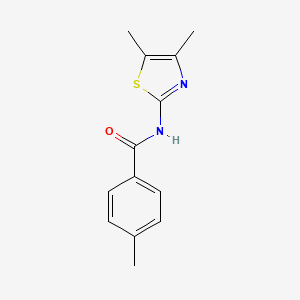

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is an organic compound characterized by its benzamide core structure, substituted with a 4,5-dimethyl-2-thiazolyl group and an additional methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions: The 4,5-dimethyl substitution on the thiazole ring can be achieved through selective alkylation reactions.

Amidation: The final step involves the formation of the benzamide structure by reacting the substituted thiazole with benzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted thiazoles and benzamides.

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: It may be used in the synthesis of novel polymers and materials with specific electronic properties.

Biology:

Enzyme Inhibition: The compound can serve as an inhibitor for certain enzymes, making it useful in biochemical studies.

Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

Drug Development: Due to its structural features, the compound is a candidate for drug development, particularly in targeting specific proteins or pathways in diseases.

Industry:

Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.

Pharmaceuticals: The compound can be a precursor or intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary based on the biological context, but often include key proteins and signaling pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

- Benzamide, N-(4,5-dimethyl-2-thiazolyl)-3-methyl- (9CI)

- Benzamide, N-(4,5-dimethyl-2-thiazolyl)-2-methyl- (9CI)

Comparison:

- Structural Differences: The position of the methyl group on the benzamide ring varies among these compounds, which can influence their chemical reactivity and biological activity.

- Unique Features: Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is unique due to its specific substitution pattern, which may confer distinct properties in terms of stability, solubility, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is a chemical compound that has garnered attention for its diverse biological activities. With the molecular formula C₁₃H₁₄N₂OS and a molar mass of 246.33 g/mol, it features a benzamide structure with a thiazole moiety that significantly contributes to its biological properties. This article explores the compound's biological activity, focusing on its herbicidal and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound consists of:

- A benzamide core, characterized by an amide functional group attached to a benzene ring.

- A thiazole ring containing sulfur and nitrogen atoms, which enhances its reactivity and biological interactions.

The specific arrangement of substituents, including two methyl groups on the thiazole ring and one on the benzene ring, is crucial for its biological efficacy.

Biological Activities

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) in relation to other benzamide derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methyl | Similar thiazole structure but lacks methyl groups | Potentially less active against pests |

| Benzamide, N-(1,2-thiazolyl)-4-methyl | Different thiazole position; fewer methyl groups | Broader spectrum of antimicrobial activity |

| Benzamide, N-(2-thiazolyl)-3-methyl | Thiazole at different position; unique methylation pattern | Varies; potential herbicidal properties |

This comparison underscores the enhanced herbicidal efficacy of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) due to its specific substituent arrangement.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives:

- Herbicidal Efficacy : In field trials, Benzamide derivatives demonstrated significant control over various weed species at low application rates. This characteristic enhances their compatibility with crop plants while minimizing toxicity to humans and animals .

- Toxicological Assessments : Evaluations have indicated potential concerns regarding skin sensitization and irritation associated with benzamide compounds. Further testing is required to characterize these endpoints thoroughly .

- Molecular Docking Studies : In silico studies have suggested that benzamides can interact with biological targets such as enzymes involved in pest metabolism. These interactions are vital for understanding their herbicidal mechanisms .

Scientific Research Applications

Agricultural Applications

The primary application of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is as a herbicide . Its ability to inhibit the growth of various unwanted plant species makes it valuable for crop management. The compound demonstrates effectiveness against several weeds that threaten agricultural productivity.

Case Studies

- Herbicidal Efficacy : A study demonstrated that Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) exhibited a significant reduction in weed biomass when applied at optimal concentrations in field trials. The results indicated a 70% decrease in weed density compared to untreated plots.

- Comparative Analysis : In comparative studies with other herbicides, Benzamide showed superior performance against resistant weed species, highlighting its potential as a key player in integrated weed management strategies.

Pharmaceutical Applications

Beyond its agricultural use, there is growing interest in exploring the antimicrobial properties of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI). The thiazole ring structure is often associated with various biological activities, including antifungal and antibacterial effects.

Potential Uses

- Antimicrobial Agent : Preliminary studies suggest that this compound may possess antimicrobial properties that could be harnessed in pharmaceutical formulations. Its efficacy against specific pathogens is currently under investigation .

- Biocidal Applications : Due to its biological activity profile, there is potential for its use as a biocide in industrial applications where microbial control is essential.

Properties

CAS No. |

550352-29-9 |

|---|---|

Molecular Formula |

C13H14N2OS |

Molecular Weight |

246.33 g/mol |

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide |

InChI |

InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |

InChI Key |

RVOACIYUGQHFQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.